molecular formula C17H14Cl2IN3O2 B11567262 N-(2,5-dichlorophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide

N-(2,5-dichlorophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11567262
M. Wt: 490.1 g/mol
InChI Key: PZTPZCSIKRGUND-UFFVCSGVSA-N
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Description

N-(2,5-Dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound that belongs to the class of hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then subjected to acylation with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-Dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dichlorophenyl)-2-nitrobenzamide
  • N-(2,5-Dichlorophenyl)-2-(diethylamino)acetamide
  • N-(2,5-Dichlorophenyl)-3-(5-methyl-2-furyl)propanamide

Uniqueness

N-(2,5-Dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide is unique due to the presence of both dichlorophenyl and iodophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H14Cl2IN3O2

Molecular Weight

490.1 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-(2-iodophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H14Cl2IN3O2/c18-12-5-6-13(19)15(9-12)22-16(24)7-8-17(25)23-21-10-11-3-1-2-4-14(11)20/h1-6,9-10H,7-8H2,(H,22,24)(H,23,25)/b21-10+

InChI Key

PZTPZCSIKRGUND-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)I

Origin of Product

United States

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